molecular formula C11H13F2NO2 B8797427 2,6-Difluoro-N-(1-hydroxy-2-methyl-2-propyl)benzamide

2,6-Difluoro-N-(1-hydroxy-2-methyl-2-propyl)benzamide

Cat. No. B8797427
M. Wt: 229.22 g/mol
InChI Key: QWCOVJAVTCLFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoro-N-(1-hydroxy-2-methyl-2-propyl)benzamide is a useful research compound. Its molecular formula is C11H13F2NO2 and its molecular weight is 229.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Difluoro-N-(1-hydroxy-2-methyl-2-propyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-N-(1-hydroxy-2-methyl-2-propyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,6-Difluoro-N-(1-hydroxy-2-methyl-2-propyl)benzamide

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

InChI

InChI=1S/C11H13F2NO2/c1-11(2,6-15)14-10(16)9-7(12)4-3-5-8(9)13/h3-5,15H,6H2,1-2H3,(H,14,16)

InChI Key

QWCOVJAVTCLFPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC(=O)C1=C(C=CC=C1F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 0° C. solution of 2-amino-2-methylpropanol (10.1 g, 113.3 mmol) in CH2Cl2 (75 mL) under nitrogen was added dropwise a solution of 2,6-difluorobenzoyl chloride (10.0 g, 56.6 mmol) in CH2Cl2 (50 mL). The reaction mixture was then warmed to room temperature and stirred overnight. The reaction mixture was diluted with H2O, and the aqueous phase was extracted with CH2Cl2, dried (MgSO4) and concentrated. Purification via trituration with hexanes afforded 12.05 g (93%) of the amide, a white solid. 1H NMR (400 MHz, CDCl3) δ 1.41 (s, 6 H), 3.66-3.75 (m, 2 H), 3.77-3.87 (m, 1 H), 5.94 (s, 1 H), 6.90-6.99 (m, 2 H), 7.31-7.41 (m, 1 H).
Quantity
10.1 g
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reactant
Reaction Step One
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10 g
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reactant
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75 mL
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solvent
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50 mL
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solvent
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solvent
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Yield
93%

Synthesis routes and methods II

Procedure details

A solution of 2,6-difluorobenzoyl chloride (50 g, 283 mmol) in CH2 Cl2 (200 mL) was added rapidly dropwise to an ice water-cooled solution of 2-amino-2-methyl-1-propanol (63.1 g, 708 mmol) in CH2 Cl2 (400 mL). The resulting mixture was stirred at RT and monitored to completion by GLC, then was extracted twice with 10% HCl and once with sat aq NaHCO3. The organic phase was dried (MgSO4), and concentrated to afford 61.9 g N-(1,1-dimethyl-2-hydroxyethyl)-2,6-difluorobenzamide as a white solid.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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Quantity
200 mL
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solvent
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63.1 g
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reactant
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Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

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